TeTrabuTylphosphonium dihydrogen Trifluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TeTrabuTylphosphonium dihydrogen Trifluoride is a chemical compound known for its utility in selective nucleophilic fluorination reactions. It is a derivative of tetrabutylphosphonium fluoride and is often used as a source of fluoride ions in various chemical processes .

准备方法

TeTrabuTylphosphonium dihydrogen Trifluoride can be synthesized through several methods. One common synthetic route involves the reaction of tetrabutylphosphonium hydroxide with aqueous hydrofluoric acid (HF). The resulting product is then further reacted with butyllithium (BuLi) to yield this compound . Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and consistency of the compound.

化学反应分析

TeTrabuTylphosphonium dihydrogen Trifluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions where it acts as a fluoride source.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions: Typical reagents include oxiranes, alkyl halides, and alcohols.

Major Products: The major products formed from these reactions are fluorinated organic compounds, which are valuable in various chemical syntheses.

科学研究应用

Surface Treatment in Dentistry

One of the prominent applications of tetrabutylphosphonium dihydrogen trifluoride is in the surface treatment of titanium for dental restorations. A study conducted by Taira et al. demonstrated that using an etchant containing this compound significantly improved the bond strength between titanium and resin composites. The treated specimens exhibited higher shear bond strengths after thermal cycling compared to untreated controls, indicating enhanced durability for dental applications .

Substitute for Hydrofluoric Acid

This compound has been investigated as a safer alternative to hydrofluoric acid for treating glass ceramics before bonding. Hydrofluoric acid poses significant safety risks due to its corrosive nature. Research has shown that this compound effectively modifies the surface morphology of glass ceramics while maintaining adequate mechanical and bonding strength. This makes it a promising candidate for clinical applications in dentistry and prosthetics .

Nucleophilic Fluorination

As a nucleophilic fluorinating agent, this compound can facilitate various fluorination reactions, including:

- Monofluorination of Epoxides and Alcohols : The compound can be used to introduce fluorine atoms into organic molecules, enhancing their reactivity and properties.

- Difluorination of Dithioacetals : It allows for the selective introduction of two fluorine atoms into dithioacetals, which can be useful in synthesizing complex organic compounds.

- Conversion of Dithiocarbamates to Trifluoromethylamines : This transformation is significant in developing pharmaceuticals and agrochemicals .

Bond Strength Improvement Study

A comprehensive study evaluated the effectiveness of this compound in improving bond strength between titanium surfaces and resin composites. The results indicated that specimens treated with the compound showed significantly higher bond strengths compared to untreated specimens after undergoing thermal cycling tests (up to 100,000 cycles). This study highlights the potential of this compound in enhancing the longevity of dental restorations .

| Treatment Type | Mean Bond Strength (MPa) | Failure Mode |

|---|---|---|

| No Treatment | 25.7 | Cohesive |

| ETCH10 | 23.6 | Cohesive |

| ETCH30 | 24.3 | Cohesive |

Safety Profile and Efficacy Review

Research indicates that this compound exhibits lower chemical activity than hydrofluoric acid, resulting in safer handling conditions while still achieving effective surface modifications on glass ceramics. This safety profile makes it an appealing alternative for clinical use, particularly in dental practices where patient safety is paramount .

作用机制

The mechanism by which TeTrabuTylphosphonium dihydrogen Trifluoride exerts its effects primarily involves the release of fluoride ions. These ions act as nucleophiles, attacking electrophilic centers in organic molecules to form new carbon-fluorine bonds. This process is facilitated by the tetrabutylphosphonium cation, which stabilizes the fluoride ions and enhances their reactivity .

相似化合物的比较

TeTrabuTylphosphonium dihydrogen Trifluoride can be compared with other fluoride sources such as:

Tetrabutylammonium fluoride: Similar in function but differs in the cation used.

Potassium fluoride: Commonly used but less selective compared to this compound.

Cesium fluoride: Another fluoride source with different solubility and reactivity properties.

This compound is unique due to its high selectivity and efficiency in nucleophilic fluorination reactions, making it a preferred choice in many synthetic applications .

生物活性

TeTrabuTylphosphonium dihydrogen trifluoride (TDTF) is a chemical compound recognized for its significant role in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry and materials science. This article explores the biological activity of TDTF, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

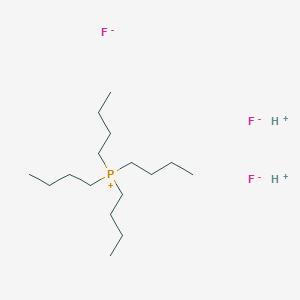

- Chemical Formula : C₁₆H₃₈F₃P

- Molecular Weight : 318.44 g/mol

- IUPAC Name : Hydron; tetrabutylphosphanium; trifluoride

- CAS Number : 121240-58-2

TDTF is primarily utilized as a source of fluoride ions in nucleophilic fluorination reactions, which are critical for the synthesis of fluorinated organic compounds. The compound is synthesized through the reaction of tetrabutylphosphonium hydroxide with hydrofluoric acid, followed by treatment with butyllithium.

The biological activity of TDTF largely stems from its ability to release fluoride ions. These ions act as nucleophiles, facilitating the formation of carbon-fluorine bonds in organic molecules. The tetrabutylphosphonium cation enhances the stability and reactivity of fluoride ions, making TDTF a preferred reagent in selective fluorination processes.

Medicinal Chemistry

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. TDTF plays a crucial role in:

- Synthesis of Fluorinated Drugs : Fluorinated pharmaceuticals often exhibit improved pharmacokinetic properties, making TDTF valuable in drug development.

- Surface Treatments : TDTF has been investigated for its effects on bonding strength in dental applications, particularly with titanium surfaces. A study showed that titanium specimens treated with TDTF exhibited significantly improved bond strengths when bonded to resin composites compared to untreated controls .

Case Studies

-

Dental Applications :

- A study evaluated the effect of TDTF on titanium surface treatments for dental bonding. Specimens treated with TDTF showed enhanced bond strength after thermal cycling tests, indicating improved durability and adhesion properties .

- The shear bond strengths were statistically analyzed, revealing that treated specimens maintained higher bond strengths over time compared to untreated samples .

-

Fluorination Reactions :

- Research demonstrated that TDTF can be effectively used in nucleophilic substitution reactions to synthesize various fluorinated compounds, which are important in pharmaceutical applications.

Comparative Analysis with Similar Compounds

| Compound | Selectivity | Reactivity | Application Area |

|---|---|---|---|

| This compound | High | High | Medicinal chemistry, surface treatments |

| Tetrabutylammonium Fluoride | Moderate | Moderate | General fluorination reactions |

| Potassium Fluoride | Low | High | General use but less selective |

TDTF's high selectivity and efficiency make it preferable over other fluoride sources like potassium fluoride or tetrabutylammonium fluoride in specific applications.

属性

IUPAC Name |

hydron;tetrabutylphosphanium;trifluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCIYOIUBIQLU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。